molecular formula C22H23N3O2 B2467224 N,N-dimethyl-3-[3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl]aniline CAS No. 1903869-88-4

N,N-dimethyl-3-[3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl]aniline

Cat. No.: B2467224
CAS No.: 1903869-88-4
M. Wt: 361.445
InChI Key: IQXXVBUXCNCVES-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl]aniline is a complex organic compound that features a quinoline moiety, a pyrrolidine ring, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl]aniline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline moiety, followed by the formation of the pyrrolidine ring, and finally the attachment of the aniline group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, green chemistry principles may be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl]aniline can undergo various chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

N,N-dimethyl-3-[3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl]aniline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl]aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, pyrrolidine-containing molecules, and aniline-based compounds. Examples include:

  • Quinoline-8-amine
  • N-methylpyrrolidine
  • N,N-dimethylaniline

Uniqueness

N,N-dimethyl-3-[3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl]aniline is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-24(2)18-9-3-7-17(14-18)22(26)25-13-11-19(15-25)27-20-10-4-6-16-8-5-12-23-21(16)20/h3-10,12,14,19H,11,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXXVBUXCNCVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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